N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351645-54-9
VCID: VC6643286
InChI: InChI=1S/C20H23N5O3/c1-13-11-14(2)25(24-13)19-8-6-16(22-23-19)20(26)21-10-9-15-5-7-17(27-3)18(12-15)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,26)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436

N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

CAS No.: 1351645-54-9

VCID: VC6643286

Molecular Formula: C20H23N5O3

Molecular Weight: 381.436

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide - 1351645-54-9

Description

N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that integrates three distinct chemical motifs: a dimethoxyphenethyl group, a dimethylpyrazole moiety, and a pyridazine carboxamide core. Compounds featuring these structural elements are often explored for their potential pharmacological properties, such as anticancer, antimicrobial, and antioxidant activities.

This article provides an in-depth exploration of the compound’s synthesis, potential biological activities, and structural characteristics based on available scientific literature.

Structural Features

ComponentDescription
Dimethoxyphenethyl GroupKnown for its role in enhancing lipophilicity and potential receptor binding.
Dimethylpyrazole MoietyPyrazoles are heterocycles with diverse bioactivities, including enzyme inhibition.
Pyridazine Carboxamide CorePyridazine derivatives are frequently studied for anticancer and anti-inflammatory effects.

The combination of these groups suggests the compound may exhibit multi-targeted biological activity.

Synthesis

While specific synthetic details for this compound are not directly available in the reviewed sources, related methodologies for synthesizing pyrazole and pyridazine derivatives provide a framework:

  • Pyrazole Formation: Pyrazole derivatives can be synthesized through cycloaddition reactions involving hydrazines and diketones or nitrile imines .

  • Pyridazine Derivatives: Pyridazines are typically synthesized via condensation reactions between hydrazines and dicarbonyl compounds .

  • Amide Coupling: The carboxamide group is introduced through coupling reactions using carboxylic acids or their derivatives with amines.

Biological Activity

The structural motifs in this compound suggest potential biological activities:

  • Antioxidant Properties:

    • Pyrazole derivatives have shown strong radical scavenging activity in DPPH assays .

    • Methoxy groups on aromatic rings enhance electron donation, potentially increasing antioxidant efficacy.

  • Anticancer Potential:

    • Pyridazine derivatives have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis .

    • Pyrazoles are known to inhibit enzymes critical to cancer progression .

  • Antimicrobial Effects:

    • Compounds containing pyrazole rings have exhibited antifungal and antibacterial properties .

Molecular Modeling Insights

Molecular docking studies on related compounds reveal that pyrazole and pyridazine derivatives can bind effectively to enzyme active sites or receptors involved in oxidative stress and inflammation pathways . This indicates that N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide may also exhibit similar binding affinities.

CAS No. 1351645-54-9
Product Name N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Molecular Formula C20H23N5O3
Molecular Weight 381.436
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Standard InChI InChI=1S/C20H23N5O3/c1-13-11-14(2)25(24-13)19-8-6-16(22-23-19)20(26)21-10-9-15-5-7-17(27-3)18(12-15)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,26)
Standard InChIKey SPQALZALTDKQPK-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Solubility not available
PubChem Compound 71791800
Last Modified Aug 18 2023

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